molecular formula C10H14FN B3105035 3-fluoro-5-methyl-N-propylaniline CAS No. 1516818-56-6

3-fluoro-5-methyl-N-propylaniline

Cat. No. B3105035
CAS RN: 1516818-56-6
M. Wt: 167.22 g/mol
InChI Key: QLLBWJFOMDKDBB-UHFFFAOYSA-N
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Description

3-Fluoro-5-methyl-N-propylaniline, also known as FMPPA, is a fluorinated amine that has been studied for its potential uses in a variety of scientific research applications. This compound has been studied for its ability to act as a catalyst for organic reactions, as an intermediate for drug synthesis, and for its potential as a pharmaceutical drug.

Scientific Research Applications

3-fluoro-5-methyl-N-propylaniline has been studied for its potential uses in a variety of scientific research applications. It has been studied as a catalyst for organic reactions, as an intermediate for drug synthesis, and for its potential as a pharmaceutical drug. Additionally, this compound has been studied for its ability to act as a chiral selector in HPLC, as a ligand for metal-catalyzed reactions, and as a building block for peptide synthesis.

Mechanism of Action

The mechanism of action of 3-fluoro-5-methyl-N-propylaniline is not fully understood, but it is believed that the compound acts as a catalyst for organic reactions by forming an intermediate complex with the substrate. This intermediate complex then undergoes a series of chemical reactions, resulting in the desired product. Additionally, 3-fluoro-5-methyl-N-propylaniline has been studied for its ability to act as a chiral selector in HPLC, as a ligand for metal-catalyzed reactions, and as a building block for peptide synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-fluoro-5-methyl-N-propylaniline are not yet fully understood. However, it has been shown to have some potential as a pharmaceutical drug. In particular, this compound has been studied for its potential to act as an anti-inflammatory agent and to act as an inhibitor of certain enzyme systems. Additionally, 3-fluoro-5-methyl-N-propylaniline has been studied for its potential to act as an antidepressant and to act as a vasodilator.

Advantages and Limitations for Lab Experiments

The advantages of using 3-fluoro-5-methyl-N-propylaniline in laboratory experiments include its low cost, its relative stability, and its ability to act as a catalyst for organic reactions. Additionally, this compound has been studied for its potential as a pharmaceutical drug, and its ability to act as a chiral selector in HPLC, as a ligand for metal-catalyzed reactions, and as a building block for peptide synthesis. The main limitation of using 3-fluoro-5-methyl-N-propylaniline in laboratory experiments is its potential toxicity, which has been demonstrated in animal studies.

Future Directions

The future directions for 3-fluoro-5-methyl-N-propylaniline research include further study of its potential as a pharmaceutical drug, its potential as an anti-inflammatory agent, and its potential as an inhibitor of certain enzyme systems. Additionally, further research should be conducted on its ability to act as a chiral selector in HPLC, as a ligand for metal-catalyzed reactions, and as a building block for peptide synthesis. Finally, further research should be conducted on its potential toxicity and its potential to act as a vasodilator.

properties

IUPAC Name

3-fluoro-5-methyl-N-propylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-3-4-12-10-6-8(2)5-9(11)7-10/h5-7,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLBWJFOMDKDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=CC(=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-5-methyl-N-propylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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